![molecular formula C65H71Cl2P2Ru-3 B12348006 (R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)
(R)RuCl[(pcymene)(DMBINAP)]Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®RuCl[(pcymene)(DMBINAP)]Cl, also known as Chloro®-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthylruthenium(II) chloride, is a chiral ruthenium complex. This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the chiral ligand DMBINAP (2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl) imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(DMBINAP)]Cl typically involves the reaction of ruthenium chloride with the chiral ligand DMBINAP in the presence of p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the complex. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of ®RuCl[(pcymene)(DMBINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically produced in powder form and stored at low temperatures (2-8°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
®RuCl[(pcymene)(DMBINAP)]Cl undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in the hydrogenation of alkenes and ketones.
Oxidation: The compound can participate in oxidation reactions, often in the presence of suitable oxidizing agents.
Substitution: Ligand substitution reactions can occur, where the p-cymene or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed
Hydrogenation: The major products are the corresponding reduced forms of the substrates, such as alkanes or alcohols.
Oxidation: Oxidized products such as ketones or epoxides.
Substitution: New ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
®RuCl[(pcymene)(DMBINAP)]Cl has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Biology: Employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: Investigated for its potential in the development of new therapeutic agents due to its ability to catalyze the formation of chiral molecules.
Industry: Utilized in the production of high-value chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of ®RuCl[(pcymene)(DMBINAP)]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen or other reactive species. The chiral ligand DMBINAP induces enantioselectivity by creating a chiral environment around the ruthenium center, which influences the stereochemistry of the reaction products. The p-cymene ligand stabilizes the complex and facilitates the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-RuCl[(p-cymene)(BINAP)]Cl: Similar structure but with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as the ligand.
(S)-RuCl[(p-cymene)(T-BINAP)]Cl: Contains T-BINAP (2,2′-bis(di-tert-butylphosphino)-1,1′-binaphthyl) as the ligand.
®-RuCl[(p-cymene)(SEGPHOS)]Cl: Uses SEGPHOS (5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) as the ligand
Uniqueness
®RuCl[(pcymene)(DMBINAP)]Cl is unique due to the presence of the DMBINAP ligand, which provides enhanced steric and electronic properties compared to other ligands. This results in higher enantioselectivity and efficiency in catalytic reactions, making it a preferred choice for certain asymmetric syntheses .
Eigenschaften
Molekularformel |
C65H71Cl2P2Ru-3 |
|---|---|
Molekulargewicht |
1086.2 g/mol |
IUPAC-Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;carbanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C52H48P2.C10H14.3CH3.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h9-32H,1-8H3;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChI-Schlüssel |
AQQUDTOPASLIHO-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)
![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
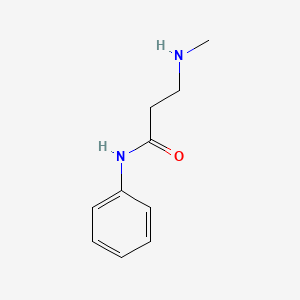
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
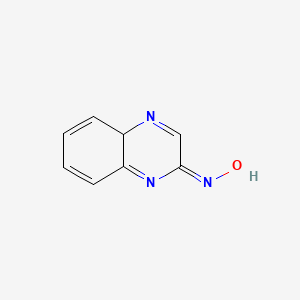

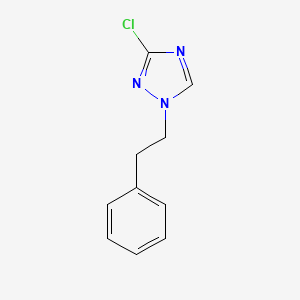
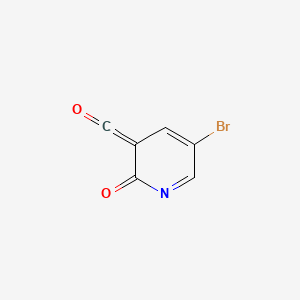
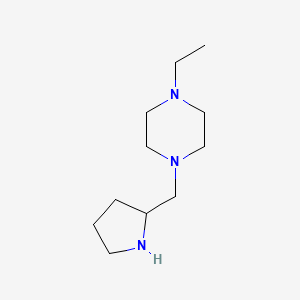

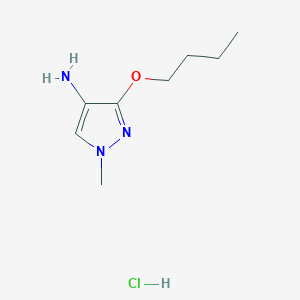

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
